molecular formula C15H16N6O2 B7109982 N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide

N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide

Cat. No.: B7109982
M. Wt: 312.33 g/mol
InChI Key: YIPMXIPCWPQBJT-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a triazole moiety, and a cyanophenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c16-9-12-2-1-3-13(8-12)18-15(22)20-6-7-23-14(10-20)11-21-5-4-17-19-21/h1-5,8,14H,6-7,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPMXIPCWPQBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=CC(=C2)C#N)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Moiety: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Attachment of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with a nucleophile.

    Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.

    Coupling Reactions: The final step involves coupling the triazole, cyanophenyl, and morpholine moieties under specific conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can target the cyanophenyl group, converting the nitrile to an amine.

    Substitution: The triazole and morpholine rings can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include oxidized morpholine derivatives.

    Reduction: Products may include amine derivatives of the cyanophenyl group.

    Substitution: Products may include substituted triazole or morpholine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development:

    Diagnostics: It can be used in the development of diagnostic assays.

Industry

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can coordinate with metal ions, while the morpholine ring can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)piperidine-4-carboxamide
  • N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)pyrrolidine-4-carboxamide

Uniqueness

N-(3-cyanophenyl)-2-(triazol-1-ylmethyl)morpholine-4-carboxamide is unique due to the presence of the morpholine ring, which imparts different chemical and biological properties compared to similar compounds with piperidine or pyrrolidine rings. The morpholine ring can enhance solubility and alter the compound’s binding affinity to various targets.

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